molecular formula C₁₆H₂₁N₃O₈ B1140625 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide CAS No. 350508-26-8

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide

Cat. No.: B1140625
CAS No.: 350508-26-8
M. Wt: 383.35
InChI Key:
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Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is a nitrosamine compound derived from tobacco. It is known for its carcinogenic properties and is a metabolite of nicotine. This compound has been extensively studied due to its potential health risks and its presence in tobacco products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide typically involves the nitrosation of nicotine derivatives. The reaction conditions often require acidic environments and nitrosating agents such as sodium nitrite. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes. The production process involves stringent safety measures to handle the toxic intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of more reactive nitroso compounds, while reduction can produce amine derivatives. Substitution reactions can yield a variety of different compounds depending on the substituents introduced .

Scientific Research Applications

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is primarily used in scientific research to study its carcinogenic properties and its effects on biological systems. It is used in:

Mechanism of Action

The carcinogenic effects of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide are primarily due to its ability to form DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, leading to cancer development. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, contributing to its carcinogenicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide is unique due to its specific metabolic pathway and its ability to form DNA adducts. Its presence in tobacco products and its potent carcinogenic effects make it a significant compound for research and public health .

Properties

IUPAC Name

(3S,5S,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11?,12-,13-,14?,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZWZVHMLRFHQX-PLWLXLEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@H](C([C@@H](C(O2)C(=O)[O-])O)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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